N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

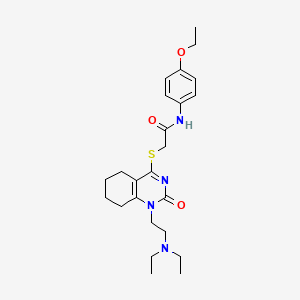

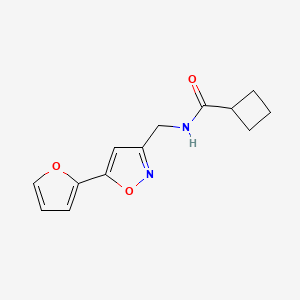

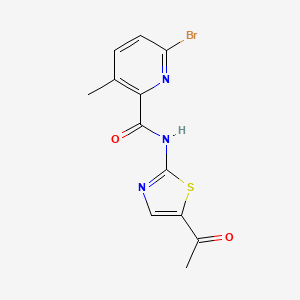

N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as Furasemide, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Synthesis

A study explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, utilizing easily accessible starting materials. This process, highlighting a rare 1,2-alkynyl migration onto a gold carbenoid, contributes to the enrichment of gold carbenoid chemistry with regard to group migration, showcasing the compound's role in facilitating complex chemical transformations (Tao Wang et al., 2014).

Anticancer and Antiangiogenic Activity

Another research effort focused on the design and synthesis of 3-arylaminobenzofuran derivatives, including compounds related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, for their potent anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, and induce apoptosis, demonstrating significant therapeutic potential in oncology (R. Romagnoli et al., 2015).

Sulfonamide Synthesis and Functionalization

Research into the synthesis and functionalization of sulfonamides, including those related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, has led to the development of new methodologies. For instance, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium has been investigated for producing new functionalized furoxans, showcasing the versatility of sulfonamide compounds in organic synthesis (G. Sorba et al., 1996).

Furan Sulfonamide Synthesis

A notable synthesis approach for furyl sulfonamides involves the reaction of furan with in situ generated N-tosyl imines. This method highlights the potential for creating complex molecules from simpler starting materials, contributing to the toolbox of synthetic organic chemistry (A. Padwa et al., 2003).

Crystal Structure Analysis

The study of crystal structures of benzenesulfonamide derivatives, including intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl, provides insights into the molecular arrangements that could influence the physical properties and reactivity of these compounds. Such analyses are crucial for understanding the material characteristics and designing new molecules with desired properties (J. Bats et al., 2001).

Mecanismo De Acción

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds, in general, have been known to interact with multiple targets, leading to various therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to their wide range of therapeutic effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic effects .

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGBEIKYPWLAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)